

Spectroscopic and Synthetic Overview of 5-Amino-3-pyridinecarbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 5-Amino-3-pyridinecarbonitrile

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Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the heterocyclic compound **5-Amino-3-pyridinecarbonitrile** (CAS No. 13600-47-0). Due to the limited availability of public experimental data for this specific isomer, this document presents expected spectroscopic values based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided. Furthermore, a representative synthetic workflow for the preparation of **5-Amino-3-pyridinecarbonitrile** is proposed and visualized. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science.

Introduction

5-Amino-3-pyridinecarbonitrile, also known as 5-aminonicotinonitrile, is a substituted pyridine derivative featuring both an amino and a cyano functional group. This arrangement of functionalities makes it a potentially valuable building block in the synthesis of more complex heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in synthetic applications. This guide summarizes the expected spectroscopic data and outlines a potential synthetic pathway.

Spectroscopic Data (Predicted)

While specific experimental spectra for **5-Amino-3-pyridinecarbonitrile** are not readily available in public databases, the following tables outline the expected spectroscopic data based on the analysis of its chemical structure and known data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **5-Amino-3-pyridinecarbonitrile**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.2-8.4	d	1H	H-2
~7.9-8.1	d	1H	H-6
~7.2-7.4	t	1H	H-4
~5.0-6.0	br s	2H	-NH ₂

Predicted in DMSO-d₆

Table 2: Predicted ^{13}C NMR Spectral Data for **5-Amino-3-pyridinecarbonitrile**

Chemical Shift (δ , ppm)	Assignment
~150-155	C-5
~145-150	C-2
~140-145	C-6
~120-125	C-4
~117-120	-C≡N
~110-115	C-3

Predicted in DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **5-Amino-3-pyridinecarbonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Sharp (doublet)	N-H stretch (asymmetric & symmetric)
2230 - 2210	Strong, Sharp	C≡N stretch
1640 - 1580	Strong	C=C and C=N ring stretching
1620 - 1560	Medium	N-H scissoring
1350 - 1250	Medium	C-N stretch
900 - 650	Medium-Strong	C-H out-of-plane bending

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **5-Amino-3-pyridinecarbonitrile**

m/z	Interpretation
119	[M] ⁺ (Molecular Ion)
92	[M - HCN] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound such as **5-Amino-3-pyridinecarbonitrile**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.

- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to encompass the expected chemical shifts (typically 0-160 ppm).
 - A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Reference the spectrum to the solvent peaks.

IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Place the resulting fine powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:

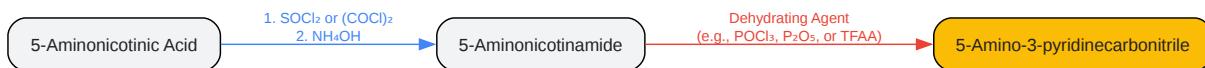
- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder.
- Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like electrospray ionization.
- Ionization Method:
 - Electron Ionization (EI): This is a common technique for volatile and thermally stable compounds, often providing detailed fragmentation patterns.
 - Electrospray Ionization (ESI): A softer ionization technique suitable for less volatile or thermally labile molecules, often resulting in a prominent molecular ion peak.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: The detector records the abundance of each ion at a specific m/z , generating a mass spectrum.

Synthetic Workflow

A plausible synthetic route to **5-Amino-3-pyridinecarbonitrile** can be envisioned starting from 5-aminonicotinic acid. This multi-step process involves the conversion of the carboxylic acid to a primary amide, followed by dehydration to the nitrile.



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Caption: Synthetic pathway for **5-Amino-3-pyridinecarbonitrile**.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and a potential synthetic strategy for **5-Amino-3-pyridinecarbonitrile**. The predicted spectroscopic data presented in tabular format, along with the detailed experimental protocols, offer a valuable starting point for researchers working with this compound. The visualized synthetic workflow illustrates a logical approach to its preparation. It is important to note that the presented spectroscopic data are predictive and await experimental verification. Future work should focus on the synthesis and full experimental characterization of **5-Amino-3-pyridinecarbonitrile** to validate and expand upon the information provided in this guide.

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